molecular formula C8H10 B1295306 6,6-Dimethylfulvene CAS No. 2175-91-9

6,6-Dimethylfulvene

Cat. No. B1295306
CAS RN: 2175-91-9
M. Wt: 106.16 g/mol
InChI Key: WXACXMWYHXOSIX-UHFFFAOYSA-N
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Description

Mechanisms and Origins of Periselectivity

The study of the cycloadditions of tropone to dimethylfulvene reveals complex reaction mechanisms involving ambimodal transition states. These states can lead to different [6 + 4] adducts, which can interconvert through a [3,3] sigmatropic shift known as the Cope rearrangement. The research also explores competing [4 + 2] cycloadditions and various sigmatropic shifts, providing insights into the time-resolved mechanism of these reactions .

Synthesis and Reactivity of Dicyanofulvenes

6,6-Dicyanofulvene derivatives have been synthesized from cyclopentadienones, showing the ability to undergo reversible electron reductions. These derivatives are discussed as potential n-type small molecules, highlighting their electronic properties and reactivity .

Lithiation and Synthesis of Pyrrole Derivatives

The lithiation of 6-dimethylamino-1-azafulvene dimer has been utilized to synthesize a variety of 5-substituted pyrrole-2-carboxaldehydes. This versatile synthesis approach demonstrates the potential of using fulvene derivatives as intermediates in the production of valuable chemical compounds .

Structural Properties of Fulvene Chromium Complex

The crystal structure of tricarbonyl-6,6′-dimethylfulvene chromium(0) has been determined, showing a bent fulvene ligand due to its coordination to the Cr(0) metal. The study includes IR and Raman spectroscopy, comparing vibrational data with values derived from DFT calculations .

Anionic Polymerization of Dimethylfulvene

Anionic polymerization of 6,6-dimethylfulvene with sodium cyclopentadienide results in a mixture of oligomeric products. The main product and its structure were confirmed by spectroscopic methods, and a reaction mechanism is proposed, supported by the isolation of various dimers and trimers .

Photooxidation and Epidioxide Formation

The sensitized photooxidation of dimethylfulvene in methanol at low temperatures leads to the isolation of 6,6-dimethylfulvene 1,4-epidioxide. The thermal isomerizations of this compound to other photooxidation products have been demonstrated, characterizing its properties .

Functionalization via Aldol Condensation Analogue

6,6-Dimethylfulvene has been regioselectively functionalized at the 7-position, resulting in fulvenols and their trimethylsilyl ethers. The addition of aldehydes to the fulvene anion at low temperatures is explained by a frontier orbital controlled process .

Gas-Phase Chemistry of Fulvene Ions

The fragmentation of protonated 6-methylfulvene and 6,6-dimethylfulvene ions has been studied, revealing scrambling and fragmentation behaviors. These ions show similarities to toluenium and xylenium ions, with detailed isomerization reactions studied through labeling experiments .

Synthon for Alkyl-Dimethylfulvenes and Metallocene Complexes

The synthesis of 2-lithio-3-methoxy-1,3-dimethylcyclopentene provides a synthetic equivalent for 2-lithio-1,3-dimethylcyclopentadiene. This compound serves as a useful synthon for the synthesis of alkyl-dimethylfulvenes and ansa-metallocene complexes .

[6 + 4]-Cycloaddition and Trimer Formation

Thermal reaction of 6,6-dimethylfulvene leads to an oligomeric mixture, mainly consisting of fulvene-trimers. The structure of the main trimer product was elucidated by NMR and X-ray analysis, suggesting a [6 + 4] dimerization followed by a proton shift and a Diels-Alder reaction .

Scientific Research Applications

Functionalization and Chemical Reactions

6,6-Dimethylfulvene has been explored for its potential in chemical synthesis and reactions. A study demonstrated the regioselective functionalization of 6,6-Dimethylfulvene at the 7-position, creating fulvenols and their derivatives, which are useful in various synthetic applications (Nyström, Byström, Ristola, & Ekström, 1988). Additionally, the photooxidation of dimethylfulvene to produce 1,4-epidioxide, and its thermal isomerizations, have been demonstrated, indicating potential uses in photochemical processes (Harada, Uda, Ueno, & Utsumi, 1973).

Applications in Organometallic Chemistry

The compound's role in organometallic chemistry is significant. It reacts with Co(C2H4)(PMe3)3 to form a dicobalt complex containing a novel hydrocarbon ligand, showcasing its utility in complex formation and potential catalytic applications (Klein, Auer, Jung, Röhr, & Kniep, 1994). Another study highlighted the conversion of 6,6-dimethylfulvene with zirconium and hafnium complexes, contributing to the understanding of complexation reactions in organometallic chemistry (Rogers, Lachicotte, & Bazan, 1999).

Polymerization and Catalysis

6,6-Dimethylfulvene has been used in polymerization studies. For instance, its reaction with sodium cyclopentadienide led to the formation of various oligomeric products, offering insights into the polymerization processes of fulvenes (Kronig, Slongo, & Neuenschwander, 1982). It also played a role in the catalytic oligomerization of α-olefins, demonstrating its effectiveness in producing vinylidene oligomers with uniform structure (Nifant’ev, Vinogradov, Vinogradov, Bezzubov, & Ivchenko, 2017).

Safety And Hazards

When handling 6,6-Dimethylfulvene, it is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations .

properties

IUPAC Name

5-propan-2-ylidenecyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXACXMWYHXOSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176149
Record name 1,3-Cyclopentadiene, 5-(1-methylethylidene)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethylfulvene

CAS RN

2175-91-9
Record name 1,3-Cyclopentadiene, 5-(1-methylethylidene)-
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Record name 6,6-Dimethylfulvene
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Record name 1,3-Cyclopentadiene, 5-(1-methylethylidene)-
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Record name 6,6-Dimethylfulvene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
M Mormann, JY Salpin, D Kuck - European Mass …, 1999 - journals.sagepub.com
The gas-phase basicities (GB) of 6-methylfulvene and 6,6-dimethylfulvene have been determined by Fourier transform ion cyclotron resonance spectrometry using the thermokinetic …
Number of citations: 15 journals.sagepub.com
RW Eaton, SA Selifonov - Applied and environmental microbiology, 1996 - Am Soc Microbiol
The biotransformation of 6,6-dimethylfulvene [5-(1-methylethylidene)-1,3-cyclopentadiene], a nonaromatic C(inf5) carbocyclic analog of isopropylbenzene, was examined by using …
Number of citations: 12 journals.asm.org
S Konietzny, M Finze, GJ Reiß - Journal of Organometallic Chemistry, 2010 - Elsevier
The crystal structure of tricarbonyl-6,6′-dimethylfulvene chromium(0) was determined using X-ray diffraction at room temperature and at 120K. The title compound crystallizes in the …
Number of citations: 20 www.sciencedirect.com
P Swiderek, M Michaud, L Sanche - The Journal of chemical physics, 1995 - pubs.aip.org
Low‐energy electron‐energy‐loss spectra of 6,6′‐dimethylfulvene deposited on a thin film of solid argon are measured at a temperature of 16 K. The spectra make it possible to locate …
Number of citations: 16 pubs.aip.org
AV Stepakov, VM Boitsov, AG Larina… - Russian Journal of …, 2014 - Springer
Reaction of 6,6-Dimethylfulvene with Aromatic Imines in the Presence of Lewis Acids Page 1 ISSN 1070-4280, Russian Journal of Organic Chemistry, 2014, Vol. 50, No. 3, pp. 389–393 …
Number of citations: 13 link.springer.com
IE Nifant'ev, AA Vinogradov, AA Vinogradov… - Mendeleev …, 2017 - infona.pl
Zirconocene obtained from 6,6-dimethylfulvene ‘dimer’, being activated subsequently with triisobutylaluminium and methylalumoxane, catalyzes transformation of α-olefins into a …
Number of citations: 20 www.infona.pl
RA Moss, CM Young, LA Perez… - Journal of the …, 1981 - ACS Publications
CHC13, 50% aqueous NaOH, catalytic Et3N" l" CH2C6H5, Cl~) 20 with 1 afforded 27% of w-chloro-«-methylstyrene and 12% of m-chlorocumyl chloride (based on unrecovered 1). Both …
Number of citations: 31 pubs.acs.org
MH Howard, V Alexander, WJ Marshall… - The Journal of …, 2003 - ACS Publications
Reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene (BTF; 1) with 6,6-dimethylfulvene (2) affords the expected Diels−Alder cycloadduct, 7-(1-methylethylidene)-3,3-bis(trifluoromethyl…
Number of citations: 13 pubs.acs.org
MD Brickhouse, RR Squires - Journal of the American Chemical …, 1988 - ACS Publications
Thegas-phase reactions of a series of negative ions with 6, 6-dimethylfulvene (DMFU) have been investigated in a flowing afterglow apparatus. Products are formed from competing …
Number of citations: 56 pubs.acs.org
R Muneyuki, H Tanida - The Journal of Organic Chemistry, 1966 - ACS Publications
Notes Yol. 31 Cycloaddition of 6,6-Dimethylfulvene Page 1 1988 Notes Yol. Table I Percent Reaction and Ratio of Molar Radioactivities of Residual Oxime Ketoxime NOH <^>-uCCHŧ …
Number of citations: 33 pubs.acs.org

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